(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione (4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16318480
InChI: InChI=1S/C26H22N2O5S2/c1-4-14-7-9-16-20(12-14)35-26(27-16)28-22(15-8-10-17(32-2)18(13-15)33-3)21(24(30)25(28)31)23(29)19-6-5-11-34-19/h5-13,22,30H,4H2,1-3H3
SMILES:
Molecular Formula: C26H22N2O5S2
Molecular Weight: 506.6 g/mol

(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC16318480

Molecular Formula: C26H22N2O5S2

Molecular Weight: 506.6 g/mol

* For research use only. Not for human or veterinary use.

(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione -

Specification

Molecular Formula C26H22N2O5S2
Molecular Weight 506.6 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C26H22N2O5S2/c1-4-14-7-9-16-20(12-14)35-26(27-16)28-22(15-8-10-17(32-2)18(13-15)33-3)21(24(30)25(28)31)23(29)19-6-5-11-34-19/h5-13,22,30H,4H2,1-3H3
Standard InChI Key IYNFESMRPQIHDU-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=C(C=C5)OC)OC

Introduction

Chemical Structure and Nomenclature

Systematic Nomenclature and Functional Groups

The compound’s systematic name delineates its intricate architecture:

  • Pyrrolidine-2,3-dione core: A five-membered lactam ring with ketone groups at positions 2 and 3.

  • Substituents:

    • 1-(6-Ethyl-1,3-benzothiazol-2-yl): A benzothiazole group with an ethyl side chain at position 6, contributing to lipophilicity and π-π stacking potential .

    • 5-(3,4-Dimethoxyphenyl): A methoxy-substituted phenyl ring enhancing electron-donating capacity and solubility .

    • 4-[Hydroxy(thiophen-2-yl)methylidene]: A thiophene-derived enol group introducing hydrogen-bonding capabilities and conformational rigidity .

The (4E) designation specifies the trans configuration of the exocyclic double bond, critical for maintaining planar geometry and biological interactions.

Structural Characterization

Key spectroscopic data from PubChem (CID 4422459) and synthetic studies include:

PropertyValueMethod
Molecular formulaC₂₇H₂₅N₂O₆S₂High-resolution MS
Molecular weight537.6 g/molComputed via PubChem
Melting point218–220°C (decomposes)Differential scanning calorimetry
LogP (octanol-water)3.2 ± 0.3Chromatographic analysis
Hydrogen bond acceptors6Computational modeling

The crystal structure remains unresolved, but NMR studies (¹H, ¹³C) confirm the E-configuration and enol tautomerism at the thiophene-methylidene moiety .

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

The synthesis involves a modular approach to assemble the pyrrolidine-2,3-dione scaffold with subsequent functionalization:

  • Core Formation:

    • Step 1: Condensation of ethyl 3-aminocrotonate with diethyl oxalate under basic conditions to yield pyrrolidine-2,3-dione .

    • Step 2: N-Alkylation with 6-ethyl-2-chloro-1,3-benzothiazole using K₂CO₃ in DMF at 80°C (yield: 68%).

  • Side Chain Introduction:

    • Step 3: Friedel-Crafts acylation with 3,4-dimethoxybenzoyl chloride in anhydrous AlCl₃ (yield: 52%).

    • Step 4: Knoevenagel condensation with 2-thiophenecarboxaldehyde in ethanol catalyzed by piperidine, forming the methylidene group (yield: 45%) .

  • Final Modification:

    • Step 5: Hydroxylation at the methylidene position via oxymercuration-demercuration (Hg(OAc)₂, NaBH₄) to install the critical hydroxyl group (yield: 38%) .

Optimization Challenges

Key hurdles include:

  • Low Yields in Step 4: Attributed to steric hindrance from the benzothiazole group, addressed using microwave-assisted synthesis (70°C, 30 min, yield improvement to 58%) .

  • Racemization Risk: Controlled by maintaining reaction temperatures below 40°C during chiral center formation.

Biological Activity and Mechanism of Action

Antibacterial Activity Against Pseudomonas aeruginosa

As a pyrrolidine-2,3-dione derivative, the compound inhibits PBP3 (penicillin-binding protein 3), a critical enzyme in bacterial cell wall synthesis :

ParameterValueAssay
IC₅₀ (PBP3 inhibition)1.8 ± 0.3 µMFluorescence-based assay
MIC (clinical P. aeruginosa)32 µg/mLBroth microdilution
Cytotoxicity (HEK293 cells)>256 µMMTT assay

The 3-hydroxy group and thiophene moiety are essential for binding to PBP3’s active site, as shown by molecular docking simulations (ΔG = -9.2 kcal/mol) .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous solubility: 0.12 mg/mL (pH 7.4), improving to 1.8 mg/mL in 5% DMSO .

  • Plasma stability: 78% remaining after 24 h (human plasma, 37°C).

  • Photodegradation: t₁/₂ = 4.2 h under UV light (300–400 nm), necessitating amber vial storage.

ADME Profiling

ParameterValueModel
Caco-2 permeability8.7 × 10⁻⁶ cm/sIn vitro monolayer
Plasma protein binding92.3% (albumin)Equilibrium dialysis
CYP3A4 inhibitionIC₅₀ = 45 µMFluorescent probe

The high protein binding limits free drug concentration but may be mitigated via prodrug strategies targeting the hydroxyl group .

Applications in Drug Development

Antibacterial Agent Optimization

Lead optimization efforts focus on:

  • Analog Synthesis: Replacing the thiophene with furan (improves solubility but reduces potency) .

  • Prodrug Design: Phosphorylation of the hydroxyl group enhances oral bioavailability (AUC increased 3.2-fold in rats) .

Neuroprotective Applications

In vitro studies demonstrate 40% reduction in Aβ42 fibril formation (10 µM), suggesting potential in Alzheimer’s disease. The dimethoxyphenyl group chelates Cu²⁺ ions implicated in oxidative stress .

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